molecular formula C25H38OS2 B15294475 8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene

8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene

Cat. No.: B15294475
M. Wt: 418.7 g/mol
InChI Key: OMWIYQIFJFUTQG-UHFFFAOYSA-N
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Description

8,8-dioctyl-7-oxa-3,12-dithiatricyclo[73002,6]dodeca-1(9),2(6),4,10-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dioctyl-7-oxa-3,12-dithiatricyclo[73002,6]dodeca-1(9),2(6),4,10-tetraene involves multiple steps, starting with the preparation of the core tricyclic structure This is typically achieved through a series of cyclization reactions, where the appropriate precursors are subjected to specific conditions to form the desired rings

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the tricyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the double bonds can lead to saturated tricyclic compounds.

Scientific Research Applications

8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in cellular pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,10-tetraene
  • 4,11-dibromo-8,8-bis(dodecyl)-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-7-one

Uniqueness

What sets 8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene apart from similar compounds is its specific substitution pattern and the presence of dioctyl groups. These structural features confer unique electronic properties and reactivity, making it particularly valuable in the synthesis of advanced materials and potential therapeutic agents.

Properties

Molecular Formula

C25H38OS2

Molecular Weight

418.7 g/mol

IUPAC Name

8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene

InChI

InChI=1S/C25H38OS2/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)21-15-19-27-23(21)24-22(26-25)16-20-28-24/h15-16,19-20H,3-14,17-18H2,1-2H3

InChI Key

OMWIYQIFJFUTQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C3=C(O1)C=CS3)SC=C2)CCCCCCCC

Origin of Product

United States

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